Odor Quality Divergence: (E,Z)-2,4-Nonadienal (Geranium, Pungent) vs. (E,E)-2,4-Nonadienal (Fatty, Deep-Fried)
In the most detailed bioactive volatile profile of Algerian plant essential oils to date, Bertella et al. (2024) used HS-SPME-GC-O-MS to identify (E,Z)-2,4-nonadienal as the compound with the highest odor activity value (OAV) across Artemisia campestris (AC), Artemisia herba-alba (AHA), and Salvia jordanii (SJ) oils, assigning it the distinct odor descriptor 'geranium, pungent' [1]. In direct contrast, the sensomics study of Pollner & Schieberle (2016) on cold-pressed rapeseed oils identified the (E,E) isomer as carrying a 'deep-fried, fatty' odor character and ranking among the highest-OAV odorants alongside (E,Z)-2,6-nonadienal ('cucumber-like')—but notably the (E,Z)-2,4 isomer was not detected as a key odorant in that matrix [2]. These two independent, high-resolution GC-O studies establish that the (E,Z) and (E,E) geometric isomers map to fundamentally non-overlapping sensory spaces.
| Evidence Dimension | Odor quality descriptor (GC-O panel consensus) |
|---|---|
| Target Compound Data | Geranium, pungent (as single-isomer (E,Z)-2,4-nonadienal) |
| Comparator Or Baseline | (E,E)-2,4-nonadienal: fatty, deep-fried, waxy; (E,Z)-2,6-nonadienal: cucumber-like |
| Quantified Difference | Qualitatively orthogonal descriptors; (E,Z)-2,4 isomer delivers floral-pungent top-note vs. (E,E) isomer's fatty-fried base-note |
| Conditions | HS-SPME-GC-O-MS on DB-WAX/HP-5 columns; panel of trained assessors; essential oil and cold-pressed oil matrices respectively |
Why This Matters
For flavor reconstitution or off-flavor marker identification, selecting the wrong geometric isomer will introduce a fundamentally incorrect odor vector—geranium/pungent vs. fatty/fried—rendering formulation or QC efforts invalid.
- [1] Bertella, A.; Gavril, G.L.; Wrona, M.; Pezo, D.; Sidaoui, A.; Benlahcen, K.; Kihal, M.; Olewnik-Kruszkowska, E.; Salafranca, J.; Nerín, C. Analysis of Bioactive Aroma Compounds in Essential Oils from Algerian Plants. Foods 2024, 13, 749. (E,Z)-2,4-nonadienal = highest OAV; geranium, pungent.) View Source
- [2] Pollner, G.; Schieberle, P. J. Agric. Food Chem. 2016, 64, 627–636. (E,E)-2,4-nonadienal = deep-fried, fatty; one of highest OAVs in rapeseed oil.) View Source
